4-bromo-5-fluoro-2-methoxybenzaldehyde
Description
4-Bromo-5-fluoro-2-methoxybenzaldehyde (C₈H₆BrFO₂; molecular weight 247.04 g/mol) is a halogenated aromatic aldehyde featuring bromine and fluorine substituents at the 4- and 5-positions, respectively, and a methoxy group at the 2-position of the benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde group and electron-withdrawing substituents, which facilitate nucleophilic additions and cross-coupling reactions .
Properties
CAS No. |
1780144-21-9 |
|---|---|
Molecular Formula |
C8H6BrFO2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Halogen Exchange
The patent US20130090498A1 details a scalable two-step process for analogous brominated methoxybenzaldehydes. Adapted for 4-bromo-5-fluoro-2-methoxybenzaldehyde, the method involves:
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Metal-halogen exchange :
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Substrate : 1,4-Dibromo-2-fluoro-5-methoxybenzene.
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Reagent : Isopropyl magnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at 0–5°C.
-
Mechanism : Selective bromide displacement at the 4-position, forming a magnesiated intermediate.
-
-
Formylation :
Advantages :
-
Avoids cryogenic temperatures (−78°C) through solvent optimization (THF/toluene).
-
High selectivity due to steric and electronic effects of the methoxy group.
Limitations :
-
Requires strict temperature control (<10°C) to prevent premature formylation.
Intermediate Isolation and Purification
The intermediate 4-bromo-5-fluoro-2-methoxybenzaldehyde is isolated via sequential crystallizations:
-
First crop : Heptane at 50°C → 0°C, yielding 68% purity.
-
Second crop : Concentrated mother liquor, adding 13 mL heptane (9% recovery).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Heptane |
| Crystallization Temp | 50°C → 0°C |
| Overall Yield | 74% (intermediate) |
| Base | Solvent | Yield (%) | Cannizzaro Byproduct (%) |
|---|---|---|---|
| K2CO3 | MeOH | 57 | <5 |
| NaOMe | MeOH | 38 | 22 |
| Cs2CO3 | MeOH | 61 | 7 |
Potassium carbonate balances reactivity and side-reaction suppression.
Sequential Halogenation Strategies
Bromination of 5-Fluoro-2-Methoxybenzaldehyde
Direct bromination faces regioselectivity challenges due to the aldehyde’s meta-directing effect. A directed ortho-bromination approach is proposed:
-
Protection : Convert aldehyde to acetal (e.g., dimethyl acetal).
-
Electrophilic Bromination :
-
Reagent : Br2 in acetic acid.
-
Position : Bromine adds para to the methoxy group (position 4).
-
-
Deprotection : Acidic hydrolysis restores the aldehyde.
Challenges :
-
Acetal stability under bromination conditions.
-
Competing bromination at positions 3 and 6.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Selection and Recycling
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromo-5-fluoro-2-methoxybenzoic acid.
Reduction: 4-Bromo-5-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Bromo-5-fluoro-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of new pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound has been investigated for its potential biological activities, particularly in antimicrobial applications. Its ability to interact with specific molecular targets enables it to modulate enzyme activities and receptor binding, which is crucial for drug discovery.
Biological Assays
As a probe in biochemical assays, 4-bromo-5-fluoro-2-methoxybenzaldehyde can be utilized to study enzyme interactions and assess the efficacy of potential drug candidates. Its structural features facilitate the formation of hydrogen bonds and halogen bonding, influencing biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-bromo-5-fluoro-2-methoxybenzaldehyde against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results demonstrate significant antibacterial and antifungal properties, suggesting its potential role in developing new antimicrobial therapies.
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study involving various phenolic compounds, 4-bromo-5-fluoro-2-methoxybenzaldehyde exhibited superior antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This was attributed to its structural characteristics that enhance its interaction with bacterial cell membranes.
Case Study 2: Enzyme Interaction Studies
Another study focused on the compound's role as a biochemical probe revealed that it effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the electron-donating methoxy group influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Insights :
- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in 4-bromo-5-fluoro-2-methoxybenzaldehyde enhances electrophilicity, making it reactive toward nucleophiles like amines or Grignard reagents. In contrast, ester or carboxylic acid derivatives (e.g., methyl 5-bromo-4-fluoro-2-methoxybenzoate) exhibit lower reactivity under neutral conditions, favoring hydrolysis or saponification .
- Substituent Position Effects : Shifting bromine from C4 to C5 (as in 5-bromo-4-fluoro-2-hydroxybenzaldehyde) alters electronic distribution, reducing steric hindrance but increasing acidity at the hydroxyl position .
Physicochemical Properties
- Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to nonpolar analogs. Hydroxy or carboxylic acid derivatives show higher aqueous solubility due to hydrogen bonding .
- Stability : Bromine and fluorine substituents increase thermal stability but may sensitize the compound to photodegradation. Methyl esters (e.g., methyl 5-bromo-4-fluoro-2-methoxybenzoate) exhibit greater hydrolytic stability than aldehydes .
Biological Activity
4-Bromo-5-fluoro-2-methoxybenzaldehyde (CAS No. 1780144-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.
The molecular formula of 4-bromo-5-fluoro-2-methoxybenzaldehyde is , with a molecular weight of 233 g/mol. The compound features a bromine atom and a fluorine atom as electron-withdrawing groups, which influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1780144-21-9 |
| Molecular Formula | C8H6BrFO2 |
| Molecular Weight | 233 g/mol |
| Purity | 95% |
The biological activity of 4-bromo-5-fluoro-2-methoxybenzaldehyde is attributed to its interaction with various molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to specific receptors or enzymes, potentially modulating their activity. This compound has been studied for its roles in:
- Antioxidant Activity : It has shown potential in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines, such as leukemia K562 cells, without significantly altering the cell cycle distribution .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of various enzymes involved in critical biochemical pathways, including those related to cancer progression .
Biological Studies and Findings
Several studies have investigated the biological effects of 4-bromo-5-fluoro-2-methoxybenzaldehyde:
- Antioxidant and Anticancer Activities :
- Synthesis and Evaluation of Derivatives :
- Structure-Activity Relationship (SAR) :
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated several bromophenol derivatives for their anticancer properties, finding that compounds similar to 4-bromo-5-fluoro-2-methoxybenzaldehyde exhibited significant cytotoxic effects against leukemia cells. The study emphasized the need for further investigation into the precise mechanisms underlying these effects.
Case Study 2: Enzyme Inhibition
In another research effort, derivatives of this compound were assessed for their ability to inhibit monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases. The findings suggested that structural modifications could enhance MAO inhibition, offering insights into potential therapeutic applications .
Q & A
Basic: What safety protocols should be followed when handling 4-bromo-5-fluoro-2-methoxybenzaldehyde in the laboratory?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .
- First Aid Measures :
- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .
- Waste Disposal : Treat as halogenated waste and incinerate in approved facilities .
Advanced: How can regioselective bromination be optimized to synthesize 4-bromo-5-fluoro-2-methoxybenzaldehyde without di-substitution?
Answer:
- Directing Groups : The methoxy (-OCH₃) group at position 2 directs electrophilic substitution to the para position (position 5), while the fluorine at position 5 blocks further substitution. Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity .
- Reaction Conditions :
- Temperature : Maintain 0–5°C to minimize over-bromination.
- Solvent : Use dichloromethane (DCM) or carbon disulfide to stabilize intermediates.
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 4:1) or HPLC .
Basic: What spectroscopic techniques are most effective for characterizing 4-bromo-5-fluoro-2-methoxybenzaldehyde?
Answer:
- ¹H NMR : The aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Methoxy protons resonate at δ 3.8–4.0 ppm, and aromatic protons show splitting patterns due to Br/F coupling .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position .
- IR Spectroscopy : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry : Molecular ion peak at m/z 247 (M⁺) with isotopic patterns characteristic of bromine .
Advanced: How can computational modeling predict the reactivity of 4-bromo-5-fluoro-2-methoxybenzaldehyde in nucleophilic aromatic substitution (SNAr)?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electron-deficient positions (e.g., position 4 bromine as a leaving group) .
- Transition State Analysis : Model the SNAr mechanism with ammonia or amines to assess activation energy barriers.
- Solvent Effects : Include solvation models (e.g., PCM) to simulate polar aprotic solvents like DMF, which stabilize charged intermediates .
Data Contradiction: How should researchers address discrepancies in reported melting points or stability data?
Answer:
- Source Verification : Cross-check data from peer-reviewed journals (e.g., Acta Crystallographica ) and authoritative databases (NIST ).
- Purity Assessment : Perform DSC (Differential Scanning Calorimetry) to determine the compound’s melting range and detect impurities .
- Reproducibility : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out degradation .
Synthesis Optimization: What purification methods yield high-purity 4-bromo-5-fluoro-2-methoxybenzaldehyde?
Answer:
- Recrystallization : Use ethanol/water (3:1) at 60°C; cooling to -20°C yields crystals with >98% purity (mp 60–62°C ).
- Column Chromatography : Employ silica gel with hexane:ethyl acetate (7:3) to separate byproducts. Monitor fractions via UV at 254 nm .
- Sublimation : For ultra-high purity, sublimate under reduced pressure (0.1 mmHg) at 80°C .
Toxicology: What in vitro assays are suitable for preliminary toxicity assessment when data is limited?
Answer:
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Advanced: How does the electronic effect of substituents influence the aldehyde group’s reactivity?
Answer:
- Electron-Withdrawing Effects : The bromine (σₚ = 0.23) and fluorine (σₚ = 0.06) groups decrease electron density at the aldehyde, enhancing electrophilicity.
- Resonance Effects : Methoxy groups donate electrons via resonance, but steric hindrance at position 2 limits planar conjugation .
- Kinetic Studies : Perform Hammett plots using substituted benzaldehydes to quantify substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
